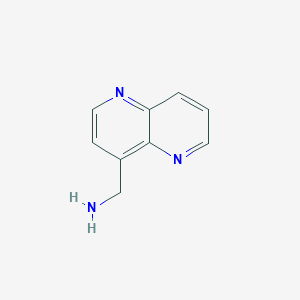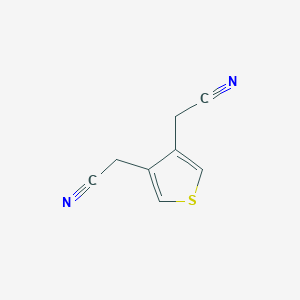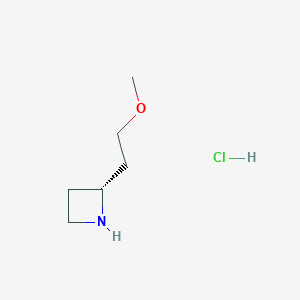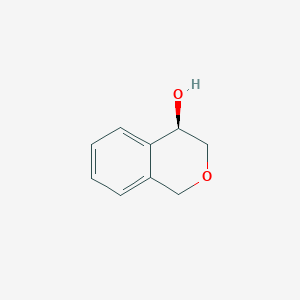
(R)-Isochroman-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Isochroman-4-ol is a chiral organic compound belonging to the class of isochromans It features a fused benzene and tetrahydrofuran ring system with a hydroxyl group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: ®-Isochroman-4-ol can be synthesized through several methods. One common approach involves the reduction of ®-Isochroman-4-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of ®-Isochroman-4-ol may involve catalytic hydrogenation of ®-Isochroman-4-one using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound.
Types of Reactions:
Oxidation: ®-Isochroman-4-ol can undergo oxidation reactions to form ®-Isochroman-4-one. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group in ®-Isochroman-4-ol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: ®-Isochroman-4-one.
Reduction: Various reduced derivatives depending on the specific reducing agent.
Substitution: Substituted isochroman derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
®-Isochroman-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: ®-Isochroman-4-ol derivatives are explored for their potential as pharmaceutical agents, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of various industrial compounds.
Wirkmechanismus
The mechanism of action of ®-Isochroman-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the fourth position allows it to form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Isochroman: Lacks the hydroxyl group at the fourth position.
Isochroman-4-one: The oxidized form of ®-Isochroman-4-ol.
Tetrahydroisoquinoline: Shares a similar fused ring system but differs in functional groups.
Uniqueness: ®-Isochroman-4-ol is unique due to its chiral nature and the presence of the hydroxyl group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H10O2 |
|---|---|
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
(4R)-3,4-dihydro-1H-isochromen-4-ol |
InChI |
InChI=1S/C9H10O2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2/t9-/m0/s1 |
InChI-Schlüssel |
IXFIRBDJVKBOFO-VIFPVBQESA-N |
Isomerische SMILES |
C1[C@@H](C2=CC=CC=C2CO1)O |
Kanonische SMILES |
C1C(C2=CC=CC=C2CO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine](/img/structure/B15072213.png)

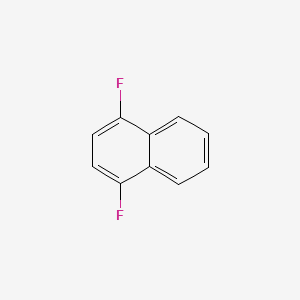
![(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid](/img/structure/B15072226.png)
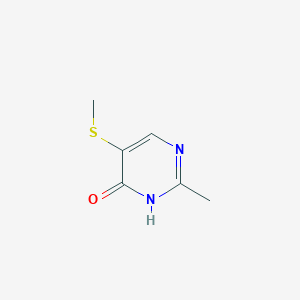
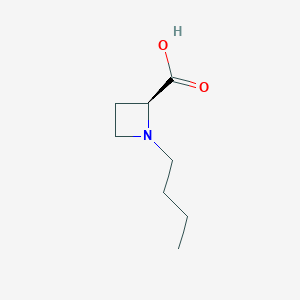
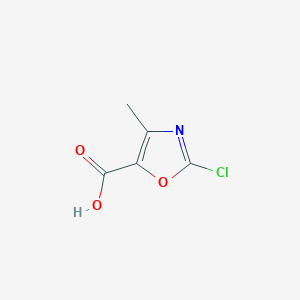


![3-hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B15072266.png)
